Cas no 2137494-03-0 (2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a specialized amino acid derivative featuring both Fmoc (fluorenylmethyloxycarbonyl) and benzyl(methyl)amino protecting groups. The Fmoc group provides selective deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS). The benzyl(methyl)amino moiety enhances solubility and stability during synthetic processes. This compound is particularly useful in constructing complex peptide sequences, where orthogonal protection strategies are required. Its structural features allow for controlled sequential deprotection, minimizing side reactions. The product is commonly employed in pharmaceutical research and bioconjugation applications, offering high purity and reliable performance in peptide chain elongation. Proper handling under inert conditions is recommended to preserve reactivity.
2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid structure
2137494-03-0 structure
Product name:2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
CAS No:2137494-03-0
MF:C26H26N2O4
MW:430.495646953583
CID:6361834
PubChem ID:132350990

2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • 2137494-03-0
    • Z2887848204
    • AKOS034069723
    • EN300-658101
    • 2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C26H26N2O4/c1-28(16-18-9-3-2-4-10-18)24(25(29)30)15-27-26(31)32-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,27,31)(H,29,30)
    • InChI Key: XXTJGHQEWVWSBD-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(=O)O)N(C)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 430.18925731g/mol
  • Monoisotopic Mass: 430.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9Ų
  • XLogP3: 1.9

2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-658101-0.25g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
0.25g
$1708.0 2023-07-11
Enamine
EN300-658101-1.0g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
1.0g
$1857.0 2023-07-11
Enamine
EN300-658101-2.5g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
2.5g
$3641.0 2023-07-11
Enamine
EN300-658101-5.0g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
5.0g
$5387.0 2023-07-11
Enamine
EN300-658101-0.1g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
0.1g
$1635.0 2023-07-11
Enamine
EN300-658101-10.0g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
10.0g
$7988.0 2023-07-11
Enamine
EN300-658101-0.05g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
0.05g
$1560.0 2023-07-11
Enamine
EN300-658101-0.5g
2-[benzyl(methyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2137494-03-0 90%
0.5g
$1783.0 2023-07-11

Additional information on 2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Introduction to 2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid (CAS No. 2137494-03-0)

2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, identified by its CAS number 2137494-03-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both amine and carbonyl groups, which make it a versatile building block for the synthesis of more complex molecules. The presence of a benzyl(methyl)amino moiety suggests potential applications in the development of bioactive agents, while the 9H-fluoren-9-ylmethoxycarbonylamino group introduces structural complexity and specificity that can be exploited in medicinal chemistry.

The structural design of this compound reflects a deep understanding of molecular interactions and pharmacophore optimization. The benzyl(methyl)amino group is known for its ability to enhance solubility and bioavailability, making it a common feature in drug candidates. Additionally, the fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability and ease of removal, suggesting that this compound could be utilized in the development of peptide mimetics or peptidomimetics. The propanoic acid backbone provides a hydrophobic anchor, which can be crucial for membrane permeability and binding affinity.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from structurally diverse scaffolds. The compound 2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid aligns with this trend by offering a unique combination of functional groups that can be tailored for specific biological targets. For instance, the amine functionalities can serve as points for further derivatization, allowing chemists to explore modifications that enhance binding affinity or metabolic stability. This flexibility makes it an attractive candidate for drug discovery programs targeting a wide range of diseases.

The fluorene moiety, in particular, has been extensively studied for its role in enhancing the photophysical properties of molecules, making it valuable in applications such as fluorescent probes and imaging agents. The methoxycarbonyl group attached to the fluorene ring not only contributes to the overall stability of the molecule but also provides a site for further chemical manipulation. This dual functionality allows researchers to design molecules with precise spatial arrangements of pharmacophores, which is critical for achieving high selectivity and efficacy.

One of the most compelling aspects of this compound is its potential application in the field of kinase inhibition. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By incorporating structural elements known to interact with kinase active sites, such as amine and carbonyl groups, researchers can develop inhibitors that disrupt aberrant signaling pathways. The benzyl(methyl)amino group, in particular, has been shown to improve binding interactions with target proteins, potentially leading to more potent and selective kinase inhibitors.

Recent advances in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential biological activity. This high-throughput approach has been instrumental in identifying novel scaffolds like 2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid as candidates for further development. By leveraging machine learning algorithms and molecular docking studies, researchers can predict how different modifications might affect the compound's potency and selectivity. This data-driven approach accelerates the drug discovery process and increases the likelihood of identifying compounds with therapeutic value.

The synthesis of this compound also highlights advancements in synthetic methodologies that allow for efficient and scalable production of complex molecules. Modern synthetic strategies often involve multi-step reactions that are optimized for yield and purity. The use of protecting groups, such as Fmoc, ensures that reactive sites are selectively modified without unwanted side reactions. This precision is crucial for producing high-quality intermediates that can be further elaborated into final drug candidates.

In conclusion, 2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. Its dual functionality makes it a versatile building block for the development of bioactive agents targeting various diseases. The integration of modern synthetic techniques and computational methods further enhances its value as a tool for drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation treatments.

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